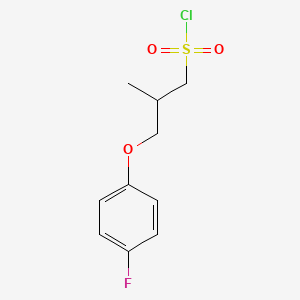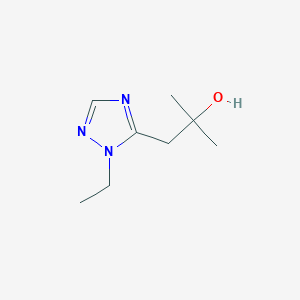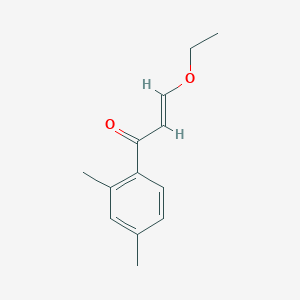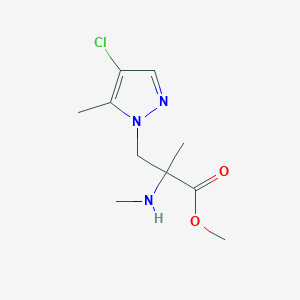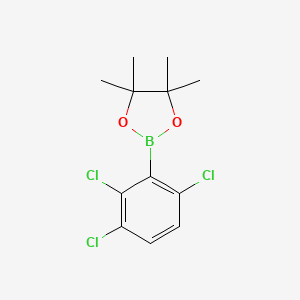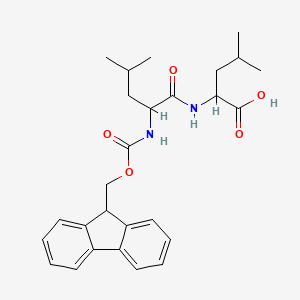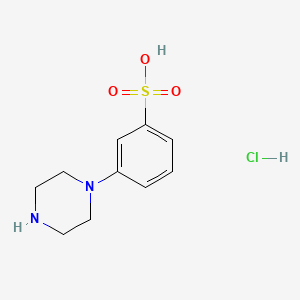
3-(Piperazin-1-yl)benzene-1-sulfonicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride typically involves the reaction of piperazine with benzene sulfonic acid under controlled conditions. The reaction may be carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as extraction, purification, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antipsychotic and antidepressant agents.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole ring instead of a benzene sulfonic acid group and is known for its antipsychotic properties.
3-(Piperazin-1-yl)benzo[d]isothiazole: This compound has an isothiazole ring and is used in various medicinal applications.
Uniqueness
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its sulfonic acid group makes it particularly useful in certain chemical reactions and industrial applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H15ClN2O3S |
|---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
3-piperazin-1-ylbenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O3S.ClH/c13-16(14,15)10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11H,4-7H2,(H,13,14,15);1H |
InChI Key |
PHNSAWLJZZMFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


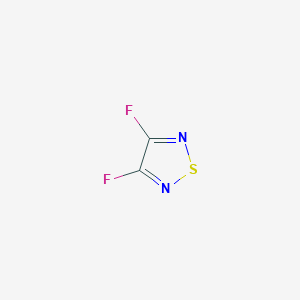
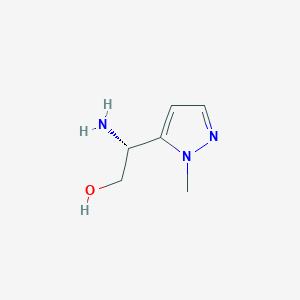
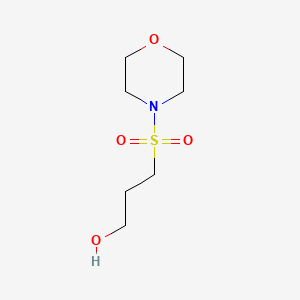
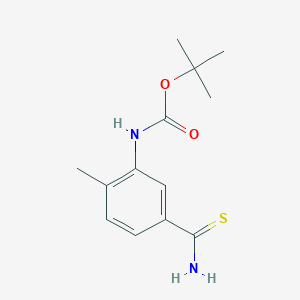
![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
